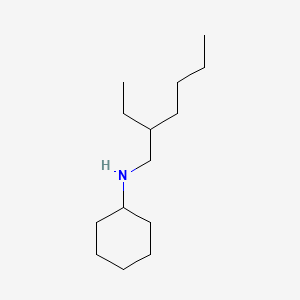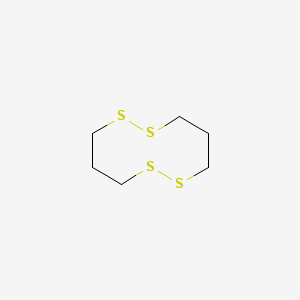silane CAS No. 13829-50-0](/img/structure/B14725614.png)
[(But-2-en-2-yl)oxy](triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-2-en-2-yl)oxysilane is an organosilicon compound with the molecular formula C_10H_22OSi It is a trialkylsilane derivative, characterized by the presence of a but-2-en-2-yloxy group attached to a triethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-2-yl)oxysilane typically involves the reaction of but-2-en-2-ol with triethylsilane in the presence of a suitable catalyst. One common method involves the use of a platinum-based catalyst, such as platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, under mild conditions. The reaction proceeds via hydrosilylation, where the silicon-hydrogen bond of triethylsilane adds across the carbon-carbon double bond of but-2-en-2-ol, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of (But-2-en-2-yl)oxysilane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and consistent product quality. The use of flow chemistry also minimizes the risk of side reactions and improves the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(But-2-en-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert (But-2-en-2-yl)oxysilane to simpler silanes or hydrocarbons.
Substitution: The but-2-en-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, forming new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used in the presence of a suitable base or catalyst.
Hydrosilylation: Platinum or rhodium-based catalysts are commonly employed, with reactions conducted under mild conditions to prevent over-reduction or side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while hydrosilylation can produce various organosilicon compounds with new carbon-silicon bonds.
Aplicaciones Científicas De Investigación
(But-2-en-2-yl)oxysilane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Material Science: The compound is employed in the development of silicon-based materials, such as silicones and siloxanes, which have applications in coatings, adhesives, and sealants.
Pharmaceuticals: (But-2-en-2-yl)oxysilane is investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Catalysis: The compound serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of (But-2-en-2-yl)oxysilane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bond in the triethylsilane moiety is highly reactive, allowing it to add across carbon-carbon double bonds in the presence of a suitable catalyst. This reactivity is exploited in the synthesis of organosilicon compounds and in catalytic processes where (But-2-en-2-yl)oxysilane acts as a reducing agent or a source of silicon.
Comparación Con Compuestos Similares
(But-2-en-2-yl)oxysilane can be compared with other similar compounds, such as:
Triethylsilane: A simpler trialkylsilane with the formula (C_2H_5)_3SiH, used primarily as a reducing agent in organic synthesis.
Trimethylsilane: Another trialkylsilane, (CH_3)_3SiH, which is less sterically hindered and more volatile than (But-2-en-2-yl)oxysilane.
(Propargyloxy)trimethylsilane: A compound with a similar structure but containing a propargyloxy group instead of a but-2-en-2-yloxy group, leading to different reactivity and applications.
Propiedades
Número CAS |
13829-50-0 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
but-2-en-2-yloxy(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-6-10(5)11-12(7-2,8-3)9-4/h6H,7-9H2,1-5H3 |
Clave InChI |
OBLYMUXRXYHJDM-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



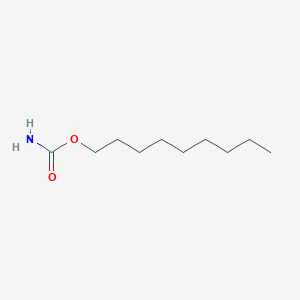
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)
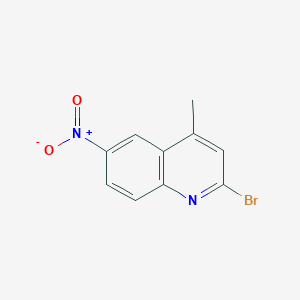
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
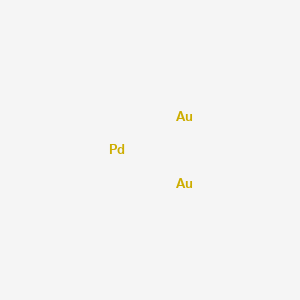
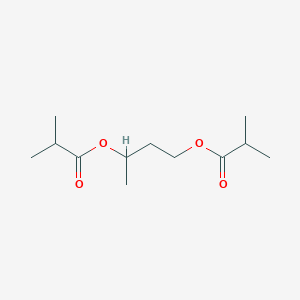

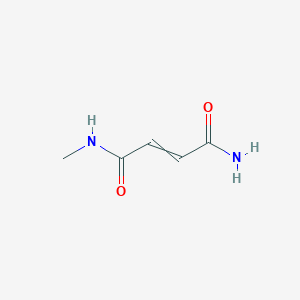
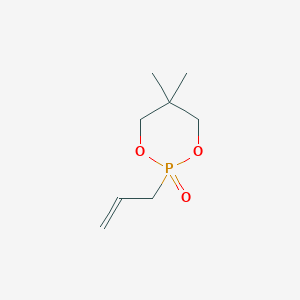
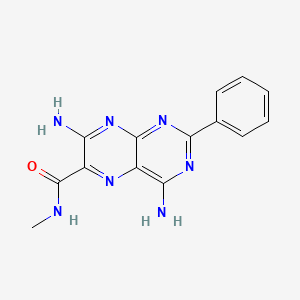
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
